XPhosPdG3
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Overview
Description
It is widely recognized for its stability in air, moisture, and thermal conditions, making it highly soluble in a variety of common organic solvents . This compound is particularly effective in facilitating Suzuki cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XPhosPdG3 involves the reaction of palladium with phosphine ligands. Specifically, it is prepared by reacting palladium with 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl and 2-aminobiphenyl in the presence of methanesulfonate . The reaction conditions typically include the use of inert atmospheres such as nitrogen or argon to prevent oxidation and degradation of the compound .
Industrial Production Methods
In industrial settings, this compound is produced on a multigram scale using a modified procedure that ensures high purity and yield . The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to optimize the formation of the desired product while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
XPhosPdG3 is primarily used in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides to form biaryl compounds.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines.
Heck Reaction: This reaction involves the coupling of alkenes with aryl halides to form substituted alkenes.
Common Reagents and Conditions
The common reagents used in these reactions include boronic acids, aryl halides, and amines. The reactions are typically carried out in the presence of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or dimethylformamide . The reaction conditions often involve moderate temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include biaryl compounds, substituted alkenes, and arylamines . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
XPhosPdG3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of XPhosPdG3 involves the formation of an active palladium(0) species through the reductive elimination of the palladium(II) precursor . This active species then participates in the catalytic cycle of cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds . The molecular targets and pathways involved include the activation of aryl halides and the subsequent coupling with nucleophiles such as boronic acids or amines .
Comparison with Similar Compounds
Similar Compounds
RuPhosPdG3: Another third-generation Buchwald precatalyst with similar stability and reactivity.
BrettPhosPdG3: Known for its ability to accommodate very bulky ligands and its long life in solution.
Uniqueness
XPhosPdG3 is unique due to its high solubility in common organic solvents, lower catalyst loadings, and shorter reaction times compared to other similar compounds . Its ability to efficiently form active catalytic species and accurately control the ligand-to-palladium ratio makes it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C46H63NO3PPdS+ |
---|---|
Molecular Weight |
847.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C33H49P.C12H9N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
VXKANHUGMZCOIM-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Origin of Product |
United States |
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